molecular formula C45H82NO8P B8236341 PE(18:0/22:4(7Z,10Z,13Z,16Z))

PE(18:0/22:4(7Z,10Z,13Z,16Z))

Cat. No. B8236341
M. Wt: 796.1 g/mol
InChI Key: HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-(7Z,10Z,13Z,16Z)-docosatetraenoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as octadecanoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite.

Scientific Research Applications

Phospholipid Composition in Brain and Blood Cells

A study by Bakken et al. (2006) analyzed the glycerophospholipid molecular species in various brain areas and blood cells of rats. It was found that the distribution of molecular species like PE (phosphatidylethanolamine) in the brain was different from that in blood cells. The study's results are significant for understanding the biochemical composition of brain and blood cells, specifically focusing on phospholipid species including PE(18:0/22:4(7Z,10Z,13Z,16Z)) (Bakken, Staeffler, Jørgensen, & Holmsen, 2006).

Influence on Protein Kinase C Activity

Giorgione et al. (1995) researched the role of phospholipids, including PE species, in modulating the activity of protein kinase C (PKC). The study found that specific PE molecular species, like PE(18:0/22:4(7Z,10Z,13Z,16Z)), can significantly affect the activity of PKC, which is crucial for signal transduction in cells (Giorgione, Epand, Buda, & Farkas, 1995).

Composition of Human Brain Phospholipids

Martínez and Mougan (1998) investigated the fatty acid composition of phospholipids, including PE, in human brains at various developmental stages. The study provides insights into the essential fatty acids that constitute brain phospholipids, including PE(18:0/22:4(7Z,10Z,13Z,16Z)), and how they change during brain development (Martínez & Mougan, 1998).

Metabolic Alterations in Lung Carcinoma

In a study by Wu et al. (2018), untargeted metabolomics profiles were analyzed to understand metabolic alterations in lung carcinoma. The study identified specific molecular species, including PE(18:0/22:4(7Z,10Z,13Z,16Z)), as part of the altered metabolites associated with the onset and development of lung carcinoma (Wu, Chen, Li, & Liu, 2018).

properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSZKRUPTYBOQ-ZDYOIFAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:0/22:4(7Z,10Z,13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

PE(18:0/22:4(7Z,10Z,13Z,16Z))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PE(18:0/22:4(7Z,10Z,13Z,16Z))
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PE(18:0/22:4(7Z,10Z,13Z,16Z))
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PE(18:0/22:4(7Z,10Z,13Z,16Z))

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